Summary of the Application: The compound is used in the synthesis of novel 1,2-dihydropyridine-based heterocyclic compounds . These derivatives are beneficial scaffolds for synthetic and medicinal chemistry and have substantially contributed to pharmaceutical research .
Methods of Application: The process involves the uncatalyzed thiocyanate-induced N-activation and nucleophilic 1,2-dearomatization of pyridinedicarbonyl dichloride with the addition of diphenylamine . This leads to the novel 1,2-dihydropyridine-based heterocyclic compound .
Results or Outcomes: The product of this reaction is a novel heterocyclic compound, specifically (±) 2′-(diphenylamino)-3-thioxo-2,3-dihydro-1H,4′H-spiro[imidazo[1,5-a]pyridine-5,5′-thiazole]-1,4′-dione .
Summary of the Application: 3,5-Pyridinedicarbonyl Dichloride is used in the synthesis of a novel composite hydrogel .
Methods of Application: In this application, a chitosan/Fe3O4/graphene oxide hydrogel was synthesized and then modified with 2,6-pyridinedicarbonyl dichloride to obtain a novel composite hydrogel .
Summary of the Application: 3,5-Pyridinedicarbonyl Dichloride is used in the synthesis of bio-based copolyesters . These copolyesters are used as platforms for high gas barrier food packaging .
Methods of Application: Bio-based copolyesters, involving isosorbide (or isomannide), sebacoyl dichloride, and a second rigid acid structure (succinyl dichloride, isophthaloyl chloride or 2,6-pyridinedicarbonyl dichloride), were synthesized via polycondensation reactions .
Results or Outcomes: The copolyesters were thermally stable with Td higher than 328 1C and Tg ranging from 30 to 64 1C . The tensile test revealed plastic fractures for aliphatic copolyesters and brittle fractures for aromatic ones . The highest Young’s modulus and tensile strength were obtained for aromatic copolyesters, whereas the largest elongation at break was observed for aliphatic ones . All copolyesters showed good gas barrier properties, and the best result was comparable to the widely used semi-crystalline PET .
3,5-Pyridinedicarbonyl chloride, with the molecular formula and a molecular weight of 204.01 g/mol, is a reactive chemical compound used primarily in organic synthesis. It is characterized by two carbonyl groups attached to a pyridine ring, making it a versatile intermediate in various
These reactions highlight its utility as a building block in organic synthesis.
Research into the biological activity of 3,5-Pyridinedicarbonyl chloride suggests potential therapeutic applications. It has been investigated for anti-inflammatory and anticancer properties, indicating its possible role in drug development. The compound's ability to interact with various biological targets may allow it to modulate different biochemical pathways, making it an interesting subject for further pharmacological studies.
The synthesis of 3,5-Pyridinedicarbonyl chloride typically involves several steps:
Industrial production often utilizes optimized conditions in large-scale reactors to achieve high yields and purity levels, employing advanced purification techniques such as distillation and chromatography.
3,5-Pyridinedicarbonyl chloride serves multiple purposes across various fields:
The interaction studies of 3,5-Pyridinedicarbonyl chloride reveal its capability to form diverse complexes with biomolecules. Its mechanism of action involves binding to enzymes, receptors, or nucleic acids, which can influence biological pathways significantly. The presence of multiple functional groups allows for varied interactions that could lead to different biological effects depending on environmental conditions such as temperature and pH.
Several compounds share structural similarities with 3,5-Pyridinedicarbonyl chloride. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3,5-Pyridinedicarbonyl dichloride (with methyl group) | Lacks difluoromethyl group | Simpler structure may limit reactivity |
3,5-Pyridinedicarbonyl dichloride (with ethyl group) | Contains ethyl instead of methylpropyl | Alters physical properties and reactivity |
2,6-Pyridinedicarbonyl dichloride | Different position of carbonyl groups | May exhibit different reactivity patterns |
The unique combination of difluoromethyl and trifluoromethyl groups in 3,5-Pyridinedicarbonyl chloride imparts distinct chemical properties that differentiate it from similar compounds. This uniqueness enhances its utility in specific applications where other compounds may not suffice.